molecular formula C6H13NO B2365481 (5S)-2,5-Dimethylmorpholine CAS No. 2470384-79-1

(5S)-2,5-Dimethylmorpholine

Cat. No.: B2365481
CAS No.: 2470384-79-1
M. Wt: 115.176
InChI Key: RPSYMAMREDJAES-ZBHICJROSA-N
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Description

(5S)-2,5-Dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 2 and 5 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2,5-Dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-hexanedione with ammonia or primary amines, followed by cyclization to form the morpholine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-2,5-Dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methyl groups and the nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5S)-2,5-Dimethylmorpholine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique stereochemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (5S)-2,5-Dimethylmorpholine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5R)-2,5-Dimethylmorpholine: The enantiomer of (5S)-2,5-Dimethylmorpholine, differing only in the spatial arrangement of the methyl groups.

    2,6-Dimethylmorpholine: A structural isomer with methyl groups at the 2 and 6 positions.

    2,5-Dimethylpyrrolidine: A similar compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

(5S)-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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